
N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea is a complex organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenethylamine core, which is substituted with methoxy groups at the 3 and 4 positions, and further functionalized with a hydroxypropoxy group and a methylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Synthesis of 3,4-Dimethoxyphenethylamine: This can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride.
Formation of the Hydroxypropoxy Intermediate: The 3,4-dimethoxyphenethylamine is reacted with epichlorohydrin to form the hydroxypropoxy intermediate.
Coupling with Phenyl Isocyanate: The hydroxypropoxy intermediate is then coupled with phenyl isocyanate to form the final product, N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar structural features but lacking the hydroxypropoxy and methylurea groups.
Mescaline: A naturally occurring compound with similar methoxy substitutions but different overall structure and pharmacological effects.
Dopamine: A neurotransmitter with structural similarities but different functional groups and biological activity.
Uniqueness
N-(2-(3-(3,4-Dimethoxyphenethylamino)-2-hydroxypropoxy)phenyl)-N’-methylurea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
76210-77-0 |
|---|---|
Molekularformel |
C21H29N3O5 |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
1-[2-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]phenyl]-3-methylurea |
InChI |
InChI=1S/C21H29N3O5/c1-22-21(26)24-17-6-4-5-7-18(17)29-14-16(25)13-23-11-10-15-8-9-19(27-2)20(12-15)28-3/h4-9,12,16,23,25H,10-11,13-14H2,1-3H3,(H2,22,24,26) |
InChI-Schlüssel |
YSWIEXDYOFABKH-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=CC=CC=C1OCC(CNCCC2=CC(=C(C=C2)OC)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



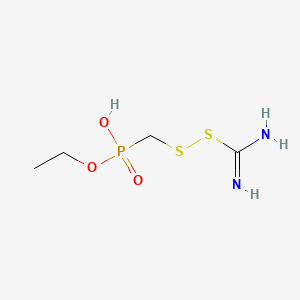
![1a-(2-Methylpropyl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14444732.png)
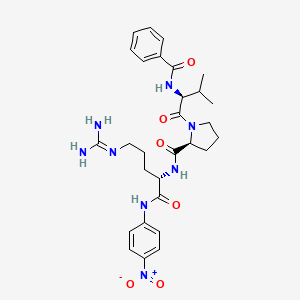

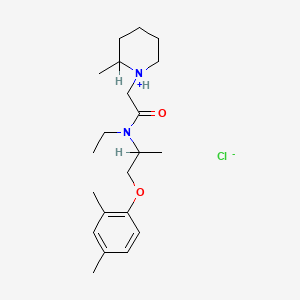

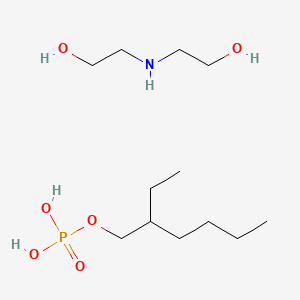
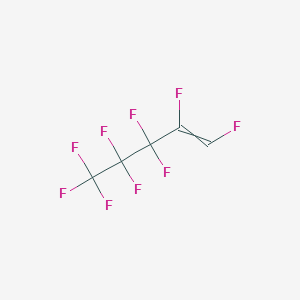
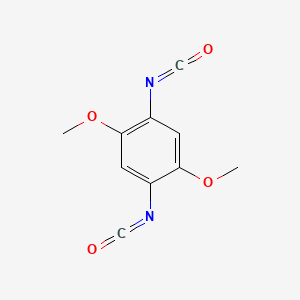

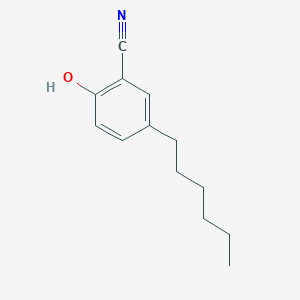
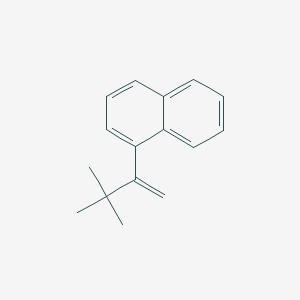
![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)
